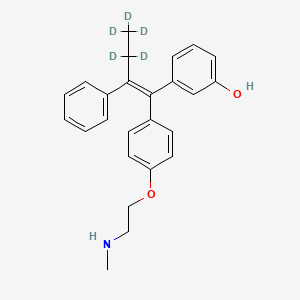
N-Desmethyl Droloxifene-d5
Overview
Description
N-Desmethyl Droloxifene-d5 is a deuterated analog of N-Desmethyl Droloxifene, which is a metabolite of Droloxifene. Droloxifene is a selective estrogen receptor modulator (SERM) that has been studied for its potential use in treating breast cancer and osteoporosis. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Droloxifene .
Preparation Methods
The preparation of N-Desmethyl Droloxifene-d5 involves several synthetic routes and reaction conditions. One common method is through the chemical synthesis of Droloxifene followed by the selective deuteration of the N-desmethyl group. This process typically involves multiple steps, including the protection and deprotection of functional groups, as well as the use of deuterated reagents to introduce the deuterium atoms . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Desmethyl Droloxifene-d5 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic rings or the ethoxy side chain, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like methanol or chloroform, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Desmethyl Droloxifene-d5 is widely used in scientific research for various applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Droloxifene.
Biology: Researchers use it to investigate the biological effects of Droloxifene and its metabolites on cellular processes.
Medicine: It is studied for its potential therapeutic effects in treating breast cancer and osteoporosis.
Mechanism of Action
N-Desmethyl Droloxifene-d5 exerts its effects by modulating the estrogen receptor. It binds to the estrogen receptor and acts as an antagonist in breast tissue, inhibiting the proliferation of estrogen-dependent cancer cells. The compound also has partial agonist activity in bone tissue, helping to prevent bone loss. The molecular targets involved include the estrogen receptor alpha and beta, and the pathways affected include the estrogen signaling pathway .
Comparison with Similar Compounds
N-Desmethyl Droloxifene-d5 is unique compared to other similar compounds due to its deuterated structure, which provides enhanced stability and allows for more precise studies of metabolic pathways. Similar compounds include:
Droloxifene: The parent compound, which is a non-deuterated selective estrogen receptor modulator.
Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.
Raloxifene: A selective estrogen receptor modulator used to prevent osteoporosis in postmenopausal women.
This compound’s uniqueness lies in its deuterated form, which makes it a valuable tool in pharmacokinetic and metabolic studies.
Properties
IUPAC Name |
3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHNKIXIKDPNDI-JFIRTRMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



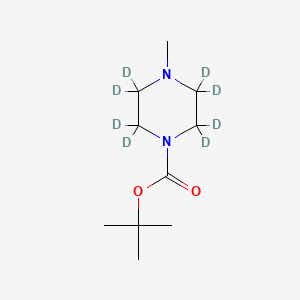
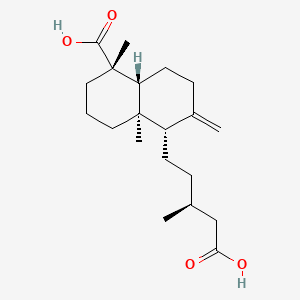
![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)
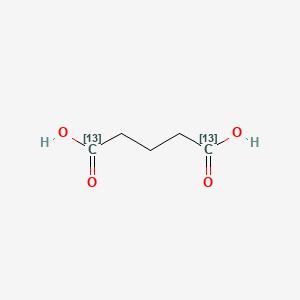

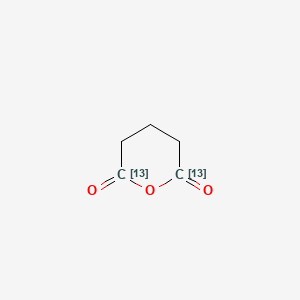
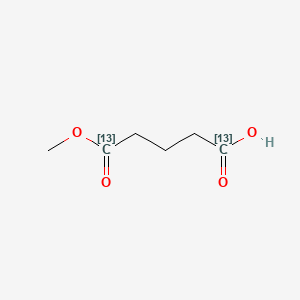
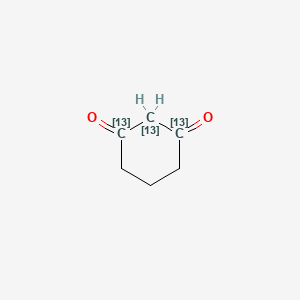
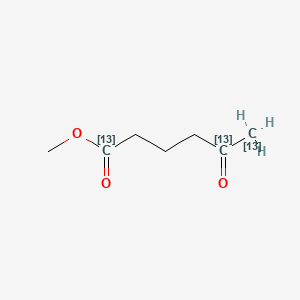

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)
